molecular formula C11H23NO B217874 Neodecanamide, N-methyl- CAS No. 105726-67-8

Neodecanamide, N-methyl-

Cat. No. B217874
CAS RN: 105726-67-8
M. Wt: 185.31 g/mol
InChI Key: FDFPSNISSMYYDS-UHFFFAOYSA-N
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Description

Neodecanamide, N-methyl-, also known as Methyl neodecanamide, is a small molecule . It belongs to the class of organic compounds known as N-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage .


Molecular Structure Analysis

The molecular structure of Neodecanamide, N-methyl- includes a chemical formula of C11H23NO and an average molecular mass of 185.311 g/mol .


Chemical Reactions Analysis

N-methylated compounds like Neodecanamide, N-methyl- are involved in various chemical reactions. For instance, the N-methylation using methanol represents a convenient and resourceful methodology because methanol is an abundantly available bulk chemical and serves as an effective methyl (–CH3) source .


Physical And Chemical Properties Analysis

Neodecanamide, N-methyl- has specific physical and chemical properties. For instance, its water solubility is 0.1 g/L, and it has a logP value of 3.88 . Nanomaterials, especially nanoparticles, have exploded in interest in recent decades due to their novel or enhanced physical and chemical properties compared to bulk material .

Scientific Research Applications

Mosquito-Repelling Efficacy

A study compared the mosquito-repelling efficacy of methyl neodecanamide (MNDA) to that of DEET against Anopheles stephensi, Culex quinquefasciatus, and Aedes aegypti. The results showed that MNDA provided significantly better protection and a broader spectrum of repellency than DEET against these mosquito species, supporting its potential as a topical mosquito repellent (Polefka, Liang, & Ananthakrishnan, 2003).

Chemical Synthesis and Rare Earth Metal Separation

MNDA has been utilized in the synthesis of specific compounds for rare earth metal preconcentration and separation. One study reported the synthesis of N,N'-(Iminodiethane-2,2'-diyl)di(neodecanamide) by thermal condensation of diethylenetriamine with neodecanoic acid, demonstrating its use in extracting rare earth metals from chloride solutions, which could have implications for recycling and resource recovery processes (Bondareva, Nugumanov, Nazarov, & Murinov, 2019).

Environmental and Human Exposure Analysis

Research has also focused on the analysis of MNDA in environmental samples, such as lake water, to understand its distribution and potential impacts. One study quantified MNDA in lake water at levels from 0.1 to 1000 ppm, demonstrating the chemical's stability and providing a basis for environmental monitoring (Rasmussen, Friedman, Mustilli, McDonough, & Mcpherson, 1994).

Mechanism of Action

While the specific mechanism of action for Neodecanamide, N-methyl- is not clear, N-methyl-D-aspartate (NMDA) receptors, which are ligand-gated ion channels activated by the neurotransmitter glutamate, play vital roles in the properties and activities of essential fine and bulk chemicals .

Future Directions

N-methyl-D-aspartate (NMDA) receptors, which Neodecanamide, N-methyl- is related to, are being studied for their role in various biological and neurological processes. For instance, the administration of NMDA agonists and modulation of the endocannabinoid system can boost extinction learning through the stabilization and regulation of the receptor concentration .

properties

IUPAC Name

2-ethyl-N,2-dimethylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-5-7-8-9-11(3,6-2)10(13)12-4/h5-9H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFPSNISSMYYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

7.5 lbs/gal
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.2X10-3 mm Hg at 30 °C
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Neodecanamide, N-methyl-

Color/Form

Light grey liquid

CAS RN

105726-67-8
Record name Methylneodecanamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105726678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl neodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLNEODECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45506WJM6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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